molecular formula C10H7BrN2O B1524318 3-(4-Bromophenoxy)pyridazine CAS No. 40890-13-9

3-(4-Bromophenoxy)pyridazine

Cat. No. B1524318
CAS RN: 40890-13-9
M. Wt: 251.08 g/mol
InChI Key: CFCFRVJNWPBDQD-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)pyridazine is a chemical compound with the CAS Number: 40890-13-9 . It has a molecular weight of 251.08 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Pyridazine derivatives have been shown to undergo [3 + n] cycloaddition reactions . These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .


Physical And Chemical Properties Analysis

The melting point of this compound is 104-105 degrees Celsius .

Scientific Research Applications

Synthesis and Herbicidal Activities

One of the prominent areas of research involving 3-(4-Bromophenoxy)pyridazine derivatives has been their synthesis and evaluation for herbicidal activities. For instance, a study presented the synthesis of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. These compounds exhibited significant herbicidal activities, with some showing effectiveness even at low doses, highlighting their potential as efficient herbicides in agricultural practices (Han Xu et al., 2012).

Medicinal Chemistry Applications

In medicinal chemistry, pyridazine derivatives, including those related to this compound, have been explored for their biological activities. Research has demonstrated that pyridazine derivatives exhibit considerable biological properties, such as anti-tumor and anti-inflammatory activities. The synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis, and 3D energy frameworks of triazole pyridazine derivatives were undertaken to explore their potential in medicinal applications (Hamdi Hamid Sallam et al., 2021).

Advanced Materials and Chemistry

The research on this compound derivatives extends into advanced materials and chemistry, where their unique properties can be harnessed for various applications. For example, Boron Trifluoride-Mediated Cycloaddition has been used for the synthesis of 3-Bromo-pyridazines, showing the versatility of pyridazine derivatives in synthetic chemistry and the potential for creating materials with novel properties (Simon D Schnell et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 3-(4-Bromophenoxy)-6-methylpyridazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use protective measures while handling this compound .

Future Directions

Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their potential applications in medicinal chemistry and optoelectronics . The recent advances in [3 + n] cycloaddition reactions in the pyridazine series have opened up new possibilities for their medicinal chemistry and optoelectronic applications .

properties

IUPAC Name

3-(4-bromophenoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCFRVJNWPBDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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